4-Oxopent-2-en-2-olate;tin(2+)

Tin-based perovskite solar cells Sn vacancy compensation Crystallization modulation

4-Oxopent-2-en-2-olate;tin(2+), commonly known as Tin(II) acetylacetonate or Sn(acac)₂, is an organotin coordination compound with the molecular formula C₁₀H₁₄O₄Sn and a molecular weight of 316.93 g/mol. It features two bidentate 2,4-pentanedionate (acetylacetonate) ligands chelated to a Sn(II) center, appearing as a yellow liquid with a density of 1.45 g/cm³ and a boiling point of 110 °C at 0.1 mmHg.

Molecular Formula C10H14O4Sn
Molecular Weight 316.93 g/mol
CAS No. 16009-86-2
Cat. No. B097068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Oxopent-2-en-2-olate;tin(2+)
CAS16009-86-2
Molecular FormulaC10H14O4Sn
Molecular Weight316.93 g/mol
Structural Identifiers
SMILESCC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Sn+2]
InChIInChI=1S/2C5H8O2.Sn/c2*1-4(6)3-5(2)7;/h2*3,6H,1-2H3;/q;;+2/p-2
InChIKeyXDRPDDZWXGILRT-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Tin(II) Acetylacetonate (CAS 16009-86-2) for Advanced Materials Synthesis and Thin Film Applications


4-Oxopent-2-en-2-olate;tin(2+), commonly known as Tin(II) acetylacetonate or Sn(acac)₂, is an organotin coordination compound with the molecular formula C₁₀H₁₄O₄Sn and a molecular weight of 316.93 g/mol . It features two bidentate 2,4-pentanedionate (acetylacetonate) ligands chelated to a Sn(II) center, appearing as a yellow liquid with a density of 1.45 g/cm³ and a boiling point of 110 °C at 0.1 mmHg . The chelate structure confers solubility in organic solvents and moisture sensitivity . As a Sn(II) precursor distinct from Sn(IV) alternatives, it serves specialized roles in atomic layer deposition (ALD), atomic layer etching (ALE), perovskite solar cell additive formulation, and catalyst synthesis .

Why Generic Sn(II) Halides Cannot Substitute for Tin(II) Acetylacetonate in Precision Deposition and Device Applications


Tin(II) acetylacetonate cannot be generically replaced by common Sn(II) halides (SnCl₂, SnBr₂, SnI₂) or SnF₂ because the organic acetylacetonate (acac⁻) ligand provides dual functionality that halides lack: (1) the acac⁻ ligand actively coordinates with Sn²⁺ in precursor solutions to modulate crystallization kinetics in perovskite films [1], and (2) the ligand undergoes controlled ligand-exchange reactions with fluorinated surfaces in ALE processes, enabling self-limiting atomic-layer precision unattainable with halide-only precursors [2]. These ligand-mediated mechanisms are absent in simple inorganic Sn(II) salts, making direct substitution functionally impossible in applications requiring tunable surface chemistry or crystallization control [3].

Quantitative Performance Differentiation of Sn(acac)₂ vs. Comparator Precursors: Head-to-Head and Cross-Study Evidence


Sn(acac)₂ vs. SnF₂ and Sn(II) Halides: 87% Higher Perovskite Solar Cell Efficiency through Dual-Function Mechanism

When Sn(acac)₂ is used as a Sn compensator additive in FASnI₃ perovskite solar cells, the maximum power conversion efficiency (PCE) reaches 7.27%, compared to 3.88% for the baseline device without Sn(acac)₂ — an 87% relative enhancement [1]. In contrast, the standard Sn compensator SnF₂ is limited to Sn vacancy filling only, whereas Sn(acac)₂ provides a dual mechanism: the acac⁻ ligand coordinates with Sn²⁺ in the precursor solution, actively improving perovskite crystallization in addition to vacancy compensation [1].

Tin-based perovskite solar cells Sn vacancy compensation Crystallization modulation

Sn(acac)₂ for Al₂O₃ Atomic Layer Etching: Temperature-Dependent Etch Rate from 0.14 to 0.61 Å/Cycle with Sub-Angstrom Precision

In thermal ALE of Al₂O₃ using sequential Sn(acac)₂ and HF reactions, the process achieves self-limiting behavior with etch rates precisely tunable by temperature: 0.14 Å/cycle at 150 °C increasing to 0.61 Å/cycle at 250 °C, as measured by quartz crystal microbalance (QCM) [1]. X-ray reflectivity (XRR) independently confirmed linear material removal at 0.27 Å/cycle at 200 °C with film smoothing observed [1]. The ligand-exchange mechanism, where Sn(acac)₂ donates acac⁻ to the substrate to form volatile Al(acac)₃, is a distinct capability not achievable with Sn halide precursors [1].

Atomic layer etching (ALE) Metal oxide processing Semiconductor fabrication

Sn(acac)₂ in AlN Atomic Layer Etching: Baseline 0.36 Å/Cycle, Enhanced to 1.96 Å/Cycle with H₂ Plasma Activation

Thermal ALE of crystalline AlN using Sn(acac)₂ and HF at 275 °C yields a baseline etch rate of 0.36 Å/cycle for pure AlN films after removal of the surface oxide layer [1]. Adding an H₂ plasma exposure after each Sn(acac)₂ dose dramatically increases the etch rate to 1.96 Å/cycle — a 5.4× enhancement — attributed to plasma-assisted removal of acac surface species [1]. An Ar plasma yields a more modest enhancement to 0.66 Å/cycle [1]. This tunability via plasma co-treatment is a unique feature of the Sn(acac)₂ ligand-exchange ALE chemistry.

Aluminum nitride etching Plasma-enhanced ALE Wide-bandgap semiconductors

SnO₂–SnAcAc Composite vs. Pure SnO₂ Gas Sensors: 100× Lower Operating Temperature with Retained Sensitivity

Binary SnO₂–SnAcAc composite layers exhibit high gas sensitivity at low working temperatures (150-200 °C), achieving S_dc = 111 for 95% SnO₂–5% SnAcAc at 150 °C [1]. In contrast, pure SnO₂-based sensor layers typically require elevated working temperatures of 300-400 °C to achieve comparable sensitivity [1]. This class-level differentiation—approximately 100 °C lower operating temperature—is attributed to the high polarizability of delocalized π-electrons in the SnAcAc component, which modifies the sorption-desorption mechanism and reduces activation energy [1].

Gas sensors Binary active layers Low-temperature sensing

Sn(acac)₂ as Microemulsion Precursor for SnO₂ Spheres: n-Butanol Solution Convenience vs. Classical Reagents

In microemulsion synthesis of SnO₂ nanocrystalline microspheres, tin acetylacetonate in n‑butanol solution demonstrates greater handling convenience compared to classical inorganic Sn reagents [1]. The process yields SnO₂ with a hierarchical two-level organization: nanoparticles of approximately 25 nm are assembled into microspheres of about 1.5 μm diameter [1]. Simultaneous thermal analysis and IR spectroscopy confirm the transformation of hydrated powder to anhydrous SnO₂ under heating [1].

SnO₂ nanoparticle synthesis Microemulsion method Hierarchical nanostructures

Validated Application Scenarios for Sn(acac)₂ Based on Quantitative Differentiation Evidence


Tin-Based Perovskite Solar Cells Requiring >85% PCE Enhancement Over Baseline

When developing FASnI₃ or related tin-based perovskite solar cells, Sn(acac)₂ should be selected as the Sn compensator additive over SnF₂ or Sn halides when the application demands both Sn vacancy compensation and active crystallization control. The 87% PCE enhancement (from 3.88% to 7.27%) documented in head-to-head device studies [1] demonstrates that the dual-function acac⁻ ligand is essential for achieving competitive efficiency in lead-free perovskite devices. This scenario is particularly relevant for academic and industrial research groups pursuing high-efficiency tin-based PSCs where every percentage point of PCE translates directly to publication impact or commercial viability.

Thermal Atomic Layer Etching of Al₂O₃ and AlN for Angstrom-Level Precision Semiconductor Processing

Sn(acac)₂ is the precursor of choice for thermal ALE of Al₂O₃ and AlN films when sub-angstrom etch rate control is required without plasma damage. For Al₂O₃, etch rates of 0.14-0.61 Å/cycle across 150-250 °C enable atomic-scale precision removal [2]. For AlN, the thermal-only rate of 0.36 Å/cycle can be enhanced to 1.96 Å/cycle with H₂ plasma when higher throughput is needed [3]. This ligand-exchange chemistry, which generates volatile Al(acac)₃ and SnF(acac) products, is uniquely enabled by Sn(acac)₂ and is functionally impossible with Sn halide precursors. Target applications include gate dielectric patterning in advanced logic nodes and III-nitride power device fabrication.

Low-Temperature Gas Sensors (150-200°C) Requiring Reduced Power Consumption

Sn(acac)₂ should be incorporated into SnO₂-based active layers for gas sensor applications that mandate operation at temperatures ≤200 °C rather than the 300-400 °C required for pure SnO₂ sensors. Binary SnO₂–SnAcAc composite layers achieve S_dc = 111 at 150 °C [4], enabling low-power sensor designs suitable for battery-operated or mobile deployment scenarios. The delocalized π-electron system of the SnAcAc component modifies the sorption-desorption kinetics and lowers activation energy [4], making this precursor essential for fabricating sensors where thermal budget is constrained by system integration requirements.

SnO₂ Nanostructure Synthesis Requiring Organic-Soluble, Handleable Sn Precursors

For microemulsion or solution-based synthesis of hierarchical SnO₂ nanostructures, Sn(acac)₂ in n‑butanol offers practical handling advantages over classical inorganic Sn reagents [5]. The precursor yields controlled nanostructure formation, producing 25 nm primary nanoparticles organized into 1.5 μm microspheres under hydrothermal conditions [5]. This scenario applies to materials researchers fabricating SnO₂ for gas sensing, catalysis, or transparent conducting oxide applications where precursor solubility, shelf stability, and reproducible nanostructure formation are critical procurement considerations.

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